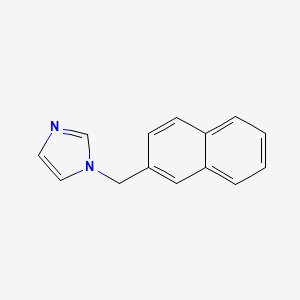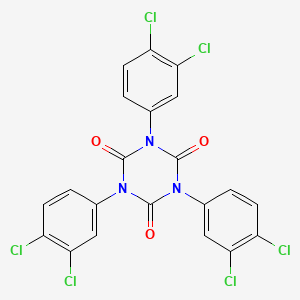
5-Propylnonane
Overview
Description
5-Propylnonane is a chemical compound with the molecular formula C12H26 . It has an average mass of 170.335 Da and a monoisotopic mass of 170.203445 Da . The IUPAC name for this compound is Nonane, 5-propyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 12 carbon atoms with 26 hydrogen atoms attached . The structure can be represented in 2D or 3D models .Physical And Chemical Properties Analysis
This compound has a variety of physical and chemical properties. For example, it has a specific boiling temperature, critical temperature, and critical pressure . It also has specific densities at different temperatures .Scientific Research Applications
1. Application in Cancer Research
- Cytotoxicity in Cancer Cell Lines : Diarylpropanes and arylpropyl quinones, related to compounds like 5-Propylnonane, have shown cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research for the development of new anticancer agents (Moosophon, Kanokmedhakul, & Kanokmedhakul, 2011).
2. Chemical Analysis Techniques
- Chromatographic Studies : Chromatographic methods have been used to study the sorption and diffusion of hydrocarbons, including propane, in molecular sieves. This highlights the importance of this compound and similar compounds in analytical chemistry for understanding molecular interactions and diffusion characteristics (Shah & Ruthven, 1977).
3. Neuroscience and Brain Research
- Cholinergic Pathways in the Brain : Research involving derivatives of propane, similar to this compound, has contributed to the understanding of cholinergic pathways in the brain. This is crucial for neuroscience research, particularly in studying brain functions and disorders (Efange et al., 1992).
4. Material Science
- Thermal Degradation of Bisphosphoramidates : Studies involving propane derivatives have provided insights into the thermal degradation mechanisms of certain materials, which is valuable for the development of heat-resistant materials (Castrejón-Flores et al., 2020).
5. Pharmaceutical Applications
- Antidepressant-like Properties : Certain propane derivatives have shown promising results as potential antidepressants, indicating a role for similar compounds like this compound in drug development (Martínez-Esparza et al., 2001).
6. Catalysis Research
- Conversion of Hydrocarbons in Catalysis : Research on propane and its derivatives contributes significantly to catalysis, particularly in the conversion of hydrocarbons to more valuable products. This is crucial for industrial processes and energy production (Bhan et al., 2005).
properties
IUPAC Name |
5-propylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-7-10-12(9-6-3)11-8-5-2/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSSTRAYNPQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335166 | |
| Record name | 5-Propylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
998-35-6 | |
| Record name | 5-Propylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



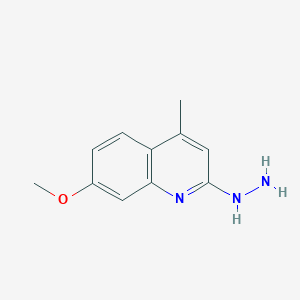
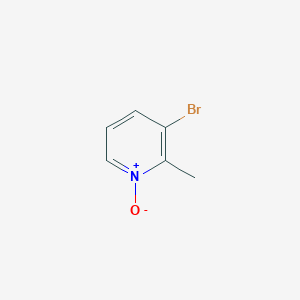
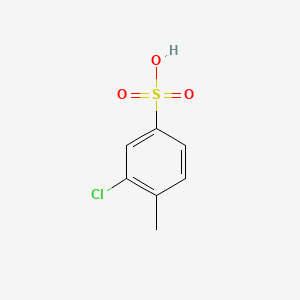
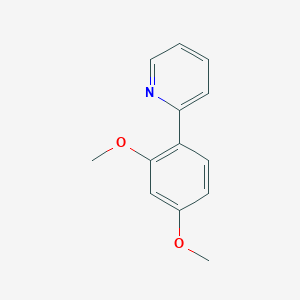

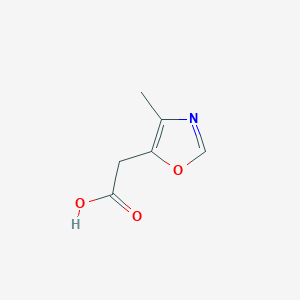
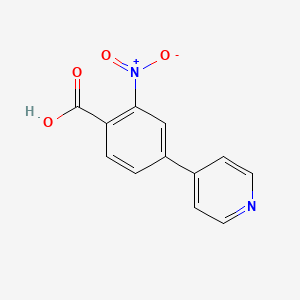
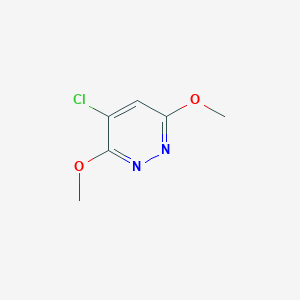

![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)

